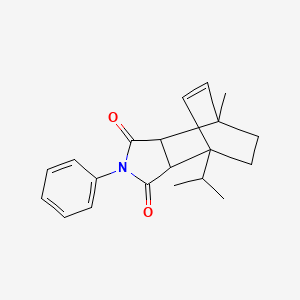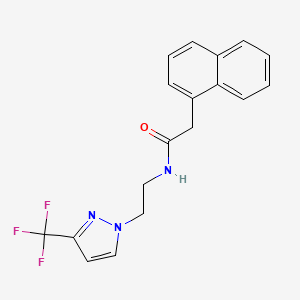
4-isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, often used in scientific research, is a derivative of isoindole. This compound is noted for its unique structural features and reactive sites, making it significant in various chemical, biological, and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available starting materials such as isopropyl bromide, methylamine, and phenylacetylene.
Reaction Steps
Cyclization: : Initially, the cyclization of phenylacetylene with an amine derivative forms the isoindole ring.
Isopropylation and Methylation:
Dione Formation: : Oxidative conditions facilitate the formation of the dione moiety.
Industrial Production Methods: : In industrial settings, this compound is produced via large-scale continuous flow reactors, ensuring high yield and purity. The key is to optimize the catalytic and reaction conditions to scale up the process from laboratory to industrial quantities.
Types of Reactions:
Oxidation: : This compound undergoes oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions lead to the formation of different isoindole-based intermediates.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common, leading to various functionalized products.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride is commonly used.
Substitution: : Typical nucleophiles include halides, amines, and alcohols.
Major Products: : Depending on the type of reaction, major products include various substituted isoindole derivatives, oxidized isoindole compounds, and reduced forms of the original compound.
Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology
Studied for its potential biological activity, including antimicrobial and anticancer properties.
Used in biochemical assays to investigate enzyme activity and interactions.
Medicine
Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Involved in drug design and discovery processes.
Industry
Utilized in the production of specialty chemicals.
Applied in materials science for developing novel polymers and materials with unique properties.
作用機序
The compound exerts its effects through interaction with specific molecular targets. Its isoindole core can bind to various biomolecules, altering their activity. This interaction often involves key pathways related to cellular signaling and metabolic processes.
Molecular Targets and Pathways
Enzymes: Modulates enzyme activity by binding to their active sites.
Receptors: Interacts with cellular receptors, influencing signal transduction pathways.
類似化合物との比較
Comparison: : 4-isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its distinct structural features, which offer specific reactivity and interaction profiles. This uniqueness lies in its isoindole core and the specific substitution pattern of its isopropyl and methyl groups.
Similar Compounds
4-methyl-7-isopropyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole: : Similar structure but lacks the dione moiety.
7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione: : Lacks the isopropyl group.
4-isopropyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: : Lacks the methyl group.
There you have it—a comprehensive breakdown of this fascinating compound! What do you think of it all?
特性
IUPAC Name |
1-methyl-4-phenyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13(2)20-11-9-19(3,10-12-20)15-16(20)18(23)21(17(15)22)14-7-5-4-6-8-14/h4-9,11,13,15-16H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMOOKXITVSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2712660.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)



![6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-(2-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2712671.png)




![4-(2H-1,3-benzodioxol-5-yl)-1-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2712681.png)
